molecular formula C11H13FN2OS B321761 N-(4-fluorophenyl)-N'-isobutyrylthiourea

N-(4-fluorophenyl)-N'-isobutyrylthiourea

Cat. No.: B321761
M. Wt: 240.3 g/mol
InChI Key: AWYALKYWLLGHTM-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N'-isobutyrylthiourea is a thiourea derivative characterized by a 4-fluorophenyl group attached to one nitrogen atom and an isobutyryl group (a branched acyl moiety) on the adjacent nitrogen. Its molecular formula is C₁₁H₁₂FN₂OS, with a molecular weight of 256.30 g/mol (calculated from and ). The compound exhibits a melting point of 181–182°C and demonstrates characteristic IR absorption bands for C=O (1595 cm⁻¹), C=S (1340 cm⁻¹), and C-F (1223 cm⁻¹) (). The isobutyryl group introduces steric bulk, which may affect crystallinity and solubility compared to linear acyl analogs.

Properties

Molecular Formula

C11H13FN2OS

Molecular Weight

240.3 g/mol

IUPAC Name

N-[(4-fluorophenyl)carbamothioyl]-2-methylpropanamide

InChI

InChI=1S/C11H13FN2OS/c1-7(2)10(15)14-11(16)13-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H2,13,14,15,16)

InChI Key

AWYALKYWLLGHTM-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)F

Canonical SMILES

CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives are highly tunable, with structural variations impacting physical, chemical, and biological properties. Below is a detailed comparison of N-(4-fluorophenyl)-N'-isobutyrylthiourea with structurally related compounds.

Halogen-Substituted Thioureas

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity (If Reported)
This compound C₁₁H₁₂FN₂OS 256.30 181–182 4-F-phenyl, isobutyryl Not explicitly reported
N-(4-chlorophenyl)-N'-isobutyrylthiourea C₁₁H₁₂ClN₂OS 256.75 Not reported 4-Cl-phenyl, isobutyryl Not reported ()
N-(4-iodophenyl)maleimide C₁₀H₇IN₂O₂ 290.08 Not applicable 4-I-phenyl, maleimide IC₅₀ = 4.34 μM (MGL inhibition) ()
  • For example, in maleimide derivatives, inhibitory potency against monoacylglycerol lipase (MGL) remains consistent across halogenated analogs (IC₅₀ ≈ 4–7 μM) ().

Acyl Group Variations

Compound Name Acyl Group Molecular Weight (g/mol) Melting Point (°C) Notable Features
This compound Isobutyryl 256.30 181–182 Branched acyl, steric bulk
N-(4-nitrobenzoyl)-N′-4-cyanophenylthiourea 4-Nitrobenzoyl 326.33 Not reported Electron-withdrawing nitro/cyano
N-(3-chlorophenyl)-N'-(4-fluorobenzoyl)thiourea 4-Fluorobenzoyl 308.76 Not reported Dual halogen substitution ()
  • Key Observations: Branched acyl groups (e.g., isobutyryl) may reduce crystallinity compared to planar benzoyl groups due to steric hindrance, as seen in N-(4-fluorobenzoyl) analogs ().

Structural and Spectroscopic Comparisons

  • Hydrogen Bonding: this compound exhibits N-H···S and N-H···O hydrogen bonds, stabilizing its crystal lattice (similar to N-biphenyl thioureas in ). In contrast, N-(4-phenoxyphenyl)-N'-phenylthiourea () forms N-H···S and π-π interactions, showing how aryl substituents influence packing.
  • IR Spectroscopy: The C-F stretch at 1223 cm⁻¹ () is distinct from C-Cl stretches (~750–550 cm⁻¹), aiding in structural differentiation. Thioureas with nitro groups (e.g., ) show additional NO₂ stretches near 1520 cm⁻¹.

Research Findings and Implications

  • Synthetic Accessibility : The compound is synthesized via condensation of 4-fluoroaniline with isobutyryl isothiocyanate, yielding 61% (). This contrasts with N-biphenyl thioureas, which require refluxing biphenyl carbonyl chlorides ().
  • Drug-Likeness : Thioureas with fluorine and branched acyl groups often exhibit favorable logP values (~2.5–3.5), suggesting moderate lipophilicity suitable for membrane permeability (extrapolated from and ).
  • Unresolved Questions : The impact of the isobutyryl group on biological activity remains unexplored. Comparative studies with benzoyl analogs (e.g., ) could clarify structure-activity relationships.

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